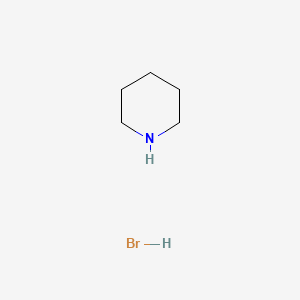

piperidine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.BrH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFVJSWBDQUQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161457 | |

| Record name | Piperidine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14066-85-4 | |

| Record name | Piperidine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14066-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are saturated nitrogen-containing heterocyclic compounds that are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The piperidine ring is a key component in numerous FDA-approved drugs, underscoring its significance in medicinal chemistry. Piperidine hydrobromide is a common salt form, often utilized for its improved stability, solubility, and ease of handling compared to the free base. This technical guide provides a comprehensive overview of the primary synthesis methods for piperidine, with a focus on the reduction of pyridine, followed by the conversion to this compound. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to aid researchers in the efficient synthesis of this important compound.

Part I: Synthesis of Piperidine from Pyridine

The most direct and atom-economical method for synthesizing piperidine is the reduction of the corresponding pyridine precursor.[1] This transformation can be achieved through several methods, most notably catalytic hydrogenation and electrocatalytic hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of pyridine.[2] This process involves the reaction of pyridine with hydrogen gas in the presence of a metal catalyst. While conceptually straightforward, the aromaticity of the pyridine ring necessitates potent catalytic systems, often requiring elevated pressures and temperatures.[1]

Common heterogeneous catalysts include Platinum Group Metals (PGMs) such as rhodium, platinum, and palladium, as well as Raney nickel.[1][2] The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, and for minimizing side reactions such as over-reduction, which can lead to C-N bond cleavage.[1]

| Catalyst | Substrate | Conditions | Conversion (%) | Yield (%) | Reference |

| Rh₂O₃ | Pyridine | 5 bar H₂, 40 °C, 16h, 2,2,2-Trifluoroethanol (TFE) | >99 | >99 | [2][3] |

| PtO₂ | Substituted Pyridines | 50-70 bar H₂, Room Temp., 4-8h, Glacial Acetic Acid | - | High (not specified) | [4] |

| 10% Rh/C | Pyridine | 5 atm H₂, 80 °C, Water | - | High (not specified) | [5] |

| Raney Nickel | Pyridine | 170-200 °C | - | High (not specified) | [6] |

This protocol is adapted from a procedure for the hydrogenation of pyridine derivatives using Rh₂O₃.[2][3]

Materials:

-

Pyridine (0.8 mmol)

-

Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

-

2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

-

Hydrogen gas (high purity)

-

High-pressure reactor (autoclave)

-

Glass vial with a magnetic stirrer bar

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite® or syringe filter

-

Rotary evaporator

Procedure:

-

To a glass vial equipped with a magnetic stirrer bar, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg).

-

Degas the vial by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.

-

Place the vial inside a high-pressure reactor (autoclave).

-

Seal the main reactor vessel and purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to 5 bar with hydrogen gas.

-

Stir the reaction at 40°C for 16 hours.

-

After the reaction time, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the system with an inert gas.

-

Remove the reaction vial from the autoclave.

-

To isolate the product, filter the reaction mixture through a short plug of Celite® or a syringe filter to remove the catalyst, rinsing with a small amount of the solvent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude piperidine product.

-

The yield can be determined by ¹H NMR using an internal standard. Further purification, if necessary, can be achieved by distillation.

Electrocatalytic Hydrogenation

Electrocatalytic hydrogenation represents a more recent and sustainable approach, offering the advantage of operating under ambient temperature and pressure.[7][8][9] This method utilizes a membrane electrode assembly and avoids the need for high-pressure hydrogen gas.

| Catalyst | Conditions | Current Density | Current Efficiency | Yield (%) | Reference |

| Carbon-supported Rhodium (Rh/C) | Ambient temp. and pressure, circular flow | 25 mA cm⁻² | 99% (at 5 F mol⁻¹) | 98% (quantitative conversion) | [7][8][9] |

This protocol is a general description based on the principles of the cited literature.[7][9][10]

Materials:

-

Anion-exchange membrane (AEM) electrolyzer

-

Carbon-supported rhodium (Rh/C) cathode catalyst

-

Dimensionally stable anode (e.g., IrO₂)

-

Pyridine

-

Aqueous catholyte (e.g., 100 mM aqueous solution of pyridine)

-

Syringe pump

-

Constant current power supply

Procedure:

-

Assemble the AEM electrolyzer with the Rh/C cathode and the anode, creating a zero-gap configuration.

-

Prior to the introduction of the substrate, perform a pre-electrolysis treatment with deionized water as the catholyte to improve current efficiency and reproducibility.

-

Introduce a 100 mM aqueous solution of pyridine into the cathodic chamber using a syringe pump at a constant flow rate.

-

Perform constant-current electrolysis at a current density of 25 mA cm⁻².

-

The reaction is monitored by analyzing the output from the cathodic chamber.

-

A quantitative conversion to piperidine with a yield of 98% can be achieved after passing 9 F mol⁻¹ of charge.[7][8][9]

-

The product is collected from the catholyte stream and can be isolated by standard workup procedures, such as extraction and solvent removal.

Part II: Synthesis of this compound

The conversion of piperidine to its hydrobromide salt is a straightforward acid-base neutralization reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of piperidine acts as a Brønsted-Lowry base, accepting a proton from hydrobromic acid to form the piperidinium cation and a bromide anion.

Experimental Protocol: Preparation of this compound

This protocol is adapted from a similar procedure for the preparation of pyridinium tribromide, focusing on the initial salt formation step.[11]

Materials:

-

Piperidine

-

48% Hydrobromic acid (HBr)

-

Ice-water bath

-

Round bottom flask

-

Dropping funnel

-

Distillation apparatus

-

Suitable solvent for crystallization (e.g., ethanol, isopropanol)

Procedure:

-

Place a known amount of piperidine into a round bottom flask.

-

Cool the flask in an ice-water bath.

-

Slowly add a slight molar excess of 48% hydrobromic acid from a dropping funnel with stirring. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to reach room temperature.

-

To remove water, attach a distillation head to the flask and distill the water under reduced pressure. Heating the flask in an oil or water bath may be necessary.

-

The resulting solid or oil is the crude this compound.

-

For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or isopropanol. Dissolve the crude salt in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Visualizations

Synthesis Workflows

Caption: Overall workflow for the synthesis of this compound.

Caption: Experimental workflow for catalytic hydrogenation of pyridine.

Caption: Logical relationship in this compound salt formation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. asianpubs.org [asianpubs.org]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. prepchem.com [prepchem.com]

piperidine hydrobromide chemical properties

An In-depth Technical Guide to the Chemical Properties of Piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the hydrobromide salt of the heterocyclic amine, piperidine. It presents as a white to off-white crystalline solid and exhibits enhanced solubility in aqueous solutions compared to its free base counterpart.[1] This characteristic makes it a valuable reagent and building block in organic synthesis, particularly within the pharmaceutical industry for the development of more complex active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, encompassing its physicochemical characteristics and spectroscopic data. Furthermore, detailed experimental protocols for the determination of these properties are provided to support laboratory research and development.

Core Chemical Properties

The chemical and physical properties of this compound are detailed in the subsequent tables. In instances where specific data for the hydrobromide salt are not available, data for the closely related piperidine hydrochloride are provided as a reasonable proxy, and this is clearly indicated.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| Chemical Name | This compound | - |

| Synonyms | Piperidinium bromide | - |

| CAS Number | 14066-85-4 | - |

| Molecular Formula | C₅H₁₂BrN | - |

| Molecular Weight | 166.06 g/mol | - |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 200-240 °C | |

| 245-249 °C (for Piperidine hydrochloride) | [2][3] | |

| Boiling Point | Decomposes | Data for the salt is unavailable. The free base, piperidine, boils at 106 °C.[4][5] |

| pKa | ~11.12 (of the piperidinium ion) | This is based on the pKa of piperidine, which is 11.12 at 25 °C.[6] |

| Solubility | ||

| in Water | Soluble | [1] Quantitative data is not readily available. The analogous piperidine hydrochloride is highly soluble (>1500 g/L).[2] |

| in Ethanol | Soluble | Piperidine hydrochloride is reported to be freely soluble in alcohol.[7][8] |

| in DMSO | Assumed to be soluble | Based on the general solubility of organic salts in this solvent. |

| Stability | Stable under standard conditions; known to be hygroscopic. | The related piperidine hydrochloride is documented as being stable but hygroscopic.[2] |

| Reactivity | Reacts with strong bases to yield the free amine, piperidine. | Based on general principles of acid-base chemistry. |

Table 2: Spectroscopic Data

While specific spectroscopic data for this compound are not extensively published, the spectral characteristics are expected to be very similar to those of piperidine hydrochloride. The primary spectral differences would arise from the counter-ion, which is generally not observed in ¹H and ¹³C NMR but would present a different isotopic signature in mass spectrometry if the salt cluster is detected. The infrared spectrum will be dominated by the characteristic vibrations of the piperidinium cation.

| Spectrum Type | Expected/Observed Peaks (Data for Piperidine/Piperidine Hydrochloride for comparison) | Source/Notes |

| FTIR (KBr Pellet) | Broad N-H stretch (~3000-2700 cm⁻¹), C-H stretches (~2950-2850 cm⁻¹), N-H bend (~1600-1500 cm⁻¹) | These are characteristic absorptions for amine salts. An IR spectrum for piperidine hydrochloride is available for comparison.[9] |

| ¹H NMR | Chemical shifts for piperidine in CDCl₃ (ppm): 2.79 (4H, t), 1.58 (4H, quintet), 1.46 (2H, quintet). Protons alpha to the nitrogen are expected to be shifted downfield in the salt form. | [6][10] |

| ¹³C NMR | Chemical shifts for piperidine in CDCl₃ (ppm): 47.0, 27.2, 25.2. Carbons alpha to the nitrogen are expected to be shifted downfield in the salt form. | [6][8] |

| Mass Spectrometry | The free base (piperidine) is typically observed at m/z = 85.15. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) may be observable depending on the ionization technique and conditions. | The mass spectrum of piperidine is well-documented.[11][12] The analysis of organic salts by mass spectrometry can present challenges.[13][14] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key chemical properties of this compound.

Melting Point Determination

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small quantity of anhydrous this compound is finely ground and densely packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is utilized.

-

Procedure:

-

The capillary tube containing the sample is inserted into the heating block of the apparatus.

-

The temperature is increased at a rapid rate until it is approximately 15-20 °C below the anticipated melting point.

-

The rate of heating is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first sign of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

pKa Determination

Methodology: Potentiometric Titration [15][16][17][18]

-

Sample Preparation: An aqueous solution of this compound of a known concentration (e.g., 0.01 M) is prepared using deionized water.

-

Instrumentation: A calibrated pH meter equipped with a glass electrode, a magnetic stirrer, and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Procedure:

-

The this compound solution is placed in a thermostatted beaker containing a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small, precise volumes (e.g., 0.1 mL increments).

-

The solution is allowed to equilibrate after each addition, and the corresponding pH is recorded.

-

This process is continued until the pH has stabilized after passing the equivalence point.

-

A titration curve is constructed by plotting the recorded pH values against the volume of NaOH added.

-

The pKa is determined from the pH value at the half-equivalence point of the titration curve.

-

Solubility Determination

Methodology: Shake-Flask Method [1][7][19][20][21]

-

Sample Preparation: An amount of this compound in excess of its expected solubility is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, airtight flask.

-

Equilibration: The flask is agitated in a constant temperature environment (e.g., a shaker bath at 25 °C) for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved phases is achieved.

-

Phase Separation: The resulting suspension is subjected to centrifugation to pellet the undissolved solid. The supernatant is then carefully filtered through a fine-pore, chemically inert filter to obtain a clear, saturated solution.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique. Options include UV-Vis spectroscopy (if the compound has a chromophore or can be derivatized), HPLC, or gravimetric analysis after the careful evaporation of a known volume of the solvent.

-

Calculation: The solubility is reported in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Spectroscopic Analysis

3.4.1 Infrared (IR) Spectroscopy

Methodology: KBr Pellet Method [5][9][22][23][24]

-

Sample Preparation: Approximately 1-2 mg of dry this compound is intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then finely ground in an agate mortar.

-

Pellet Formation: The powdered mixture is transferred to a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is mounted in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is acquired first. The sample spectrum is then recorded over the desired spectral range (e.g., 4000-400 cm⁻¹) and is ratioed against the background spectrum.

3.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy [8][25][26][27]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) within an NMR tube. A small quantity of an internal reference standard (e.g., TMS for organic solvents or a water-soluble standard like DSS for aqueous solutions) is added.

-

Data Acquisition: The prepared NMR tube is placed into the probe of the NMR spectrometer.

-

¹H NMR: The ¹H NMR spectrum is acquired using an appropriate number of scans to achieve a satisfactory signal-to-noise ratio.

-

¹³C NMR: The ¹³C NMR spectrum is subsequently acquired. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is typically required.

3.4.3 Mass Spectrometry

Methodology: Electrospray Ionization (ESI) [13][14][28][29]

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent system compatible with ESI-MS (e.g., methanol or water, often with a small amount of formic acid to aid ionization).

-

Data Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through an LC system. The analysis is conducted in positive ion mode to facilitate the detection of the piperidinium cation ([C₅H₁₁NH]⁺).

-

Analysis: The mass-to-charge ratio (m/z) of the ions generated is recorded. The anticipated m/z value for the piperidinium cation is approximately 86.1.

Mandatory Visualizations

A thorough review of the scientific literature did not reveal any established signaling pathways, complex experimental workflows, or intricate logical relationships specifically associated with this compound that would necessitate visualization using Graphviz. The chemical data and protocols are most effectively and clearly presented in the tabular and descriptive formats used in this guide.

Safety and Handling

As with all amine salts, this compound should be handled with appropriate safety precautions. It is imperative to consult the material's Safety Data Sheet (SDS) for comprehensive information regarding potential hazards, safe handling procedures, and proper disposal methods.[2][6][10][30] Standard laboratory practice dictates that this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and safety glasses. Due to its hygroscopic nature, it should be stored in a desiccated environment within a tightly sealed container.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Why Kbr Is Used In Ftir Sample Preparation? Achieve Clear, Accurate Ir Spectra With Proper Pellet Technique - Kintek Solution [kindle-tech.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. organomation.com [organomation.com]

- 9. shimadzu.com [shimadzu.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. enamine.net [enamine.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 22. azom.com [azom.com]

- 23. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 24. scienceijsar.com [scienceijsar.com]

- 25. research.reading.ac.uk [research.reading.ac.uk]

- 26. sites.bu.edu [sites.bu.edu]

- 27. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of Piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular structure of piperidine hydrobromide (also known as piperidinium bromide). The document details its structural characteristics, the ionic nature of the compound, and the experimental protocols utilized for its structural elucidation. Quantitative data is presented in tabular format for clarity and comparative analysis.

Introduction to this compound

This compound is the salt formed from the reaction of piperidine, a heterocyclic amine, with hydrobromic acid. Its chemical formula is C₅H₁₂BrN, and it has a molecular weight of approximately 166.06 g/mol .[1][2] In this compound, the piperidine molecule is protonated to form the piperidinium cation, which then forms an ionic bond with the bromide anion. This structure is fundamental to its physical and chemical properties, including its crystalline nature and solubility. The melting point of this compound is reported to be in the range of 200-240 °C.[2]

Molecular Structure and Bonding

The structure of this compound is best understood by examining its constituent ions: the piperidinium cation and the bromide anion.

-

Piperidinium Cation: The piperidine ring adopts a stable chair conformation, similar to cyclohexane. The nitrogen atom in the ring is protonated, bearing a positive charge. This protonation significantly influences the electronic and conformational properties of the ring compared to its neutral piperidine counterpart.

-

Bromide Anion: The bromide ion (Br⁻) is a spherical, negatively charged ion that electrostatically interacts with the positively charged piperidinium cation.

-

Ionic Bonding: In the solid state, these ions are arranged in a crystal lattice, held together by strong electrostatic forces. These ionic interactions are the primary forces governing the compound's overall structure and properties.

A logical diagram representing the ionic interaction and connectivity within this compound is shown below.

References

An In-depth Technical Guide to Piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of piperidine hydrobromide, a significant chemical entity in research and pharmaceutical development. This document collates critical data, including chemical identifiers, physicochemical properties, and safety information. Furthermore, it delves into the broader context of the piperidine scaffold in drug discovery, offering insights into relevant experimental protocols and biological signaling pathways.

Chemical Identifiers and Physicochemical Properties

This compound, in its parent form, is identified by the CAS number 14066-85-4.[1] It is the hydrobromide salt of piperidine, a six-membered heterocyclic amine.[2] The formation of the hydrobromide salt enhances the compound's stability and water solubility, facilitating its use in various applications.[2]

Below is a summary of the key identifiers and physicochemical properties for this compound.

| Identifier/Property | Value | Reference |

| CAS Number | 14066-85-4 | [1] |

| Molecular Formula | C₅H₁₂BrN | [1][3] |

| Molecular Weight | 166.06 g/mol | [1][3] |

| Synonyms | Piperidinium bromide | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 200-240 °C | [1] |

| InChI Key | ROFVJSWBDQUQGW-UHFFFAOYSA-N | [2] |

| SMILES | C1CCNCC1.Br | [2] |

It is important to note that the term "this compound" can also refer to various substituted this compound salts, each with a unique CAS number and specific properties. Examples include:

| Compound Name | CAS Number |

| Piperidine, 2-propyl-, hydrobromide (1:1), (2S)- | 637-49-0 |

| Piperidine, 4-bromo-1-methyl-, hydrobromide (1:1) | 54288-71-0 |

| 3-Bromothis compound | 54288-72-1 |

| 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE | 89796-22-5 |

| Piperidine, 2,2,6,6-tetramethyl-, hydrobromide | 935-21-7 |

Safety and Handling

General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7]

-

Ventilation: Use only in a well-ventilated area.[7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[4][7]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Role in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[8] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, analgesic, and neuroprotective effects.[9][10][11]

Anticancer Activity

Piperidine and its derivatives have been investigated for their potential as anticancer agents.[12] These compounds can induce apoptosis in cancer cells through the activation of various signaling pathways.[12]

A workflow for assessing the cytotoxic effects of a novel piperidine derivative is outlined below.

Caption: General workflow for determining the in vitro cytotoxicity of a piperidine derivative.

Signaling Pathways

The pharmacological effects of piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, in the context of cancer, piperidine compounds have been shown to modulate pathways such as PI3K/Akt and to induce apoptosis through caspase activation.[12]

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by piperidine derivatives.

Furthermore, some piperidine derivatives can trigger the intrinsic apoptotic pathway, which involves the activation of caspases.

Caption: Intrinsic apoptotic pathway induced by certain piperidine derivatives.

Synthesis and Experimental Protocols

The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the piperidine ring.[8] These methods include the reduction of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[8]

General Experimental Protocol: Reductive Amination

A common method for the synthesis of N-substituted piperidines is the reductive amination of a suitable ketone with piperidine.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Piperidine

-

Reducing agent (e.g., sodium triacetoxyborohydride)

-

Solvent (e.g., dichloromethane)

-

Acetic acid (catalyst)

Procedure:

-

Dissolve the ketone and piperidine in the solvent.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a specified period to allow for iminium ion formation.

-

Add the reducing agent portion-wise.

-

Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with an appropriate aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the product by column chromatography.

Caption: A typical experimental workflow for the synthesis of an N-substituted piperidine.

Conclusion

This compound and the broader class of piperidine derivatives represent a cornerstone in modern medicinal chemistry and drug discovery. A thorough understanding of their chemical properties, biological activities, and the underlying mechanisms of action is crucial for the development of novel therapeutics. This guide provides a foundational overview to aid researchers and scientists in their exploration of this versatile and pharmacologically significant chemical scaffold.

References

- 1. chembk.com [chembk.com]

- 2. CAS 14066-85-4: Piperidine, hydrobromide (1:1) [cymitquimica.com]

- 3. chemazone.com [chemazone.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijnrd.org [ijnrd.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Discovery of Piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine, a foundational heterocyclic amine, and its salt, piperidine hydrobromide, have a rich history intertwined with the development of organic chemistry and pharmaceuticals. First isolated in the mid-19th century from pepper, piperidine's journey from a natural product derivative to a key synthetic building block has been marked by significant advancements in chemical synthesis. This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of this compound. It details the early isolation and synthesis of piperidine, the straightforward preparation of its hydrobromide salt, and the evolution of synthetic methodologies. This guide also presents key quantitative data, detailed experimental protocols, and visualizations of relevant chemical transformations and its role as a precursor in drug discovery.

Introduction: The Piperidine Scaffold

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and basic nitrogen atom make it an ideal scaffold for designing molecules with specific biological activities. Piperidine derivatives have found applications in numerous therapeutic areas, including as analgesics, antipsychotics, and antihistamines.[1] this compound, as a stable and water-soluble salt of the parent amine, serves as a crucial starting material and intermediate in the synthesis of these complex molecules.[3]

History and Discovery

The story of piperidine and its salts begins in the mid-19th century with the investigation of natural products.

The Era of Natural Products: From Piperine to Piperidine

In 1850, the Scottish chemist Thomas Anderson first reported the isolation of piperidine.[4] Two years later, independently, the French chemist Auguste Cahours also described it and gave it its name, derived from the Latin word piper for pepper.[4] Both chemists obtained piperidine by reacting piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid.[4] This early work established a direct link between a readily available natural product and this fundamental heterocyclic amine.

The Dawn of Synthetic Chemistry: Ladenburg's Total Synthesis

A pivotal moment in the history of piperidine was its first total synthesis by the German chemist Albert Ladenburg in 1886. This achievement was not only significant for confirming the structure of piperidine but also a landmark in the burgeoning field of synthetic organic chemistry. Ladenburg's synthesis started from pentamethylenediamine dihydrochloride, which upon heating, cyclized to form piperidine hydrochloride. This transformation provided a rational and reproducible method for obtaining the piperidine ring system from acyclic precursors.

The Advent of Catalytic Hydrogenation

Industrially, the production of piperidine shifted towards a more efficient method: the catalytic hydrogenation of pyridine.[4] This process, typically employing catalysts like molybdenum disulfide, involves the addition of three molecules of hydrogen to the aromatic pyridine ring to yield the saturated piperidine.[4] A modified Birch reduction using sodium in ethanol also serves as a viable route to piperidine from pyridine.[4]

Physicochemical Properties of Piperidine and this compound

The physical and chemical properties of piperidine and its hydrobromide salt are crucial for their handling, application, and the design of synthetic routes.

Table 1: Physical and Chemical Properties of Piperidine

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁N | [4] |

| Molar Mass | 85.15 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Pepper-like, amine-like | [4] |

| Melting Point | -9 °C | [4] |

| Boiling Point | 106 °C | [4] |

| Density | 0.862 g/mL | [4] |

| Solubility in Water | Miscible | [4] |

| pKa (of protonated form) | 11.22 | [4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂BrN | [5] |

| Molar Mass | 166.06 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 238-240 °C | |

| Solubility | Soluble in water | [3] |

Synthesis of this compound: Experimental Protocols

The preparation of this compound is a straightforward acid-base reaction. The following protocol details a standard laboratory procedure.

Materials and Equipment

-

Piperidine

-

Hydrobromic acid (48% aqueous solution)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of piperidine in a minimal amount of diethyl ether. Place the flask in an ice bath to cool the solution.

-

Acid Addition: While stirring vigorously, slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid dropwise to the piperidine solution. The reaction is exothermic, and the addition should be controlled to maintain a low temperature.

-

Precipitation: Upon addition of the hydrobromic acid, a white precipitate of this compound will form immediately.

-

Isolation: Continue stirring for an additional 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Melting Point Determination: Compare the measured melting point with the literature value.

-

¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: Identify characteristic peaks for the N-H and C-H bonds.

Key Chemical Transformations and Synthetic Utility

This compound is a valuable reagent and intermediate in organic synthesis. Its primary function is to serve as a stable, solid source of the piperidine cation, which can be readily converted back to the free base by treatment with a stronger base.

Formation of this compound

The fundamental reaction for the formation of this compound is the acid-base reaction between the Lewis base (piperidine) and the Brønsted-Lowry acid (hydrobromic acid).

References

The Strategic Role of Piperidine Hydrobromide in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine, a saturated heterocyclic amine, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its utility as a basic catalyst in a variety of carbon-carbon bond-forming reactions is well-established in organic synthesis. While piperidine itself is a widely used reagent, its hydrobromide salt, piperidine hydrobromide (C₅H₁₁N·HBr), offers distinct advantages in terms of handling, storage, and reaction control. This technical guide provides an in-depth exploration of the role of this compound in organic chemistry, focusing on its applications as a catalyst, its physicochemical properties, and practical experimental considerations. The use of the hydrobromide salt allows for the in situ generation of the active piperidine base, providing a more controlled and often more reproducible reaction environment. This guide will delve into its application in key organic transformations, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties of Piperidine and Its Hydrobromide Salt

A clear understanding of the physical and chemical properties of both piperidine and its hydrobromide salt is essential for their effective application in the laboratory. Piperidine is a colorless liquid with a characteristic amine odor, while its hydrobromide salt is a stable, crystalline solid. The salt form significantly reduces the volatility and pungent odor of the free base, enhancing laboratory safety and ease of handling.

| Property | Piperidine | This compound | Reference |

| Molecular Formula | C₅H₁₁N | C₅H₁₂BrN | [1] |

| Molar Mass | 85.15 g/mol | 166.06 g/mol | [1] |

| Appearance | Clear, colorless liquid | White to off-white crystalline solid | [2][3] |

| Melting Point | -9 °C | 200-240 °C | [1][2] |

| Boiling Point | 106 °C | Decomposes | [2] |

| Solubility | Miscible with water | Soluble in water | [2][3] |

| pKa of Conjugate Acid | ~11.2 | Not applicable | [4] |

The Role of this compound as a Catalyst Precursor

This compound serves as a convenient and stable precursor to the active catalyst, piperidine. In a typical reaction, a base stronger than piperidine is not required to deprotonate the piperidinium ion. Instead, the equilibrium between the salt and the free base can be influenced by the reaction conditions, such as the presence of other bases or the removal of HBr by reaction with other components in the mixture. This controlled release of the active piperidine catalyst is a key advantage of using the hydrobromide salt.

Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a cornerstone of carbon-carbon bond formation. Piperidine is a classic catalyst for this reaction. The use of this compound provides a mild and effective way to introduce the catalytic amount of piperidine.

The general mechanism involves the formation of an iminium ion intermediate from the carbonyl compound and piperidine, which is then attacked by the enolate of the active methylene compound. The catalytic cycle is regenerated upon elimination of piperidine.

Quantitative data from studies on Knoevenagel condensations often highlight the efficiency of piperidine as a catalyst. While direct comparative data with this compound is scarce, the in situ generation of piperidine from its salt is a common and effective strategy.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

| p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Piperidine (0.8 eq) | Ethanol | 88 | [5] |

| p-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Piperidine (0.8 eq) | Ethanol | 59 | [5] |

| Various Aromatic Aldehydes | Malononitrile | Piperidine (10 mol%) | Ethanol | 90-96 | [6] |

Michael Addition

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another important reaction catalyzed by piperidine. The nucleophilic nature of piperidine allows it to act as a potent catalyst for this transformation, leading to the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates. The use of this compound can offer a more controlled reaction rate compared to the free base.

Other Reactions

This compound can also be employed in other organic transformations, including:

-

Synthesis of Chalcones: Chalcones are synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone, often catalyzed by a base like piperidine.

-

Synthesis of Coumarins: The Knoevenagel condensation is a key step in the synthesis of coumarins, where salicylaldehydes react with active methylene compounds in the presence of a basic catalyst.

-

One-Pot Multi-component Reactions: Piperidine and its salts are effective catalysts in one-pot syntheses of complex heterocyclic scaffolds like highly functionalized piperidines and dihydropyridines.[6]

Advantages of Using this compound

The use of this compound offers several practical and chemical advantages over its free base counterpart:

-

Ease of Handling and Storage: As a stable, non-volatile crystalline solid, this compound is easier and safer to handle and store compared to the corrosive and odorous liquid piperidine.[3] This is a significant advantage in both research and industrial settings.

-

Controlled Release of Catalyst: The hydrobromide salt acts as a reservoir for the active piperidine catalyst, allowing for its gradual and controlled release into the reaction mixture. This can help to prevent side reactions that may occur at high concentrations of the free base.

-

Improved Reproducibility: The precise weighing of a solid salt can lead to more accurate and reproducible catalyst loading compared to handling a volatile liquid.

-

Potential for Dual Catalysis: While piperidine acts as a base catalyst, the piperidinium ion can potentially act as a mild Brønsted acid catalyst, activating the carbonyl group towards nucleophilic attack. The role of the bromide counter-ion, although not extensively studied, may also influence the reaction environment and catalyst stability.

Experimental Protocols

Below are generalized experimental protocols for reactions where this compound can be utilized as a catalyst precursor. Researchers should optimize these conditions for their specific substrates.

General Procedure for Knoevenagel Condensation

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

Active methylene compound (1.0 mmol)

-

This compound (0.05-0.2 mmol)

-

Anhydrous solvent (e.g., ethanol, toluene, or dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aldehyde or ketone, the active methylene compound, and the solvent.

-

Add the catalytic amount of this compound to the mixture.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an appropriate work-up procedure, which may involve quenching with water or a dilute acid, followed by extraction with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired α,β-unsaturated compound.

Conclusion

This compound is a valuable and practical reagent in organic synthesis, serving as a stable and easy-to-handle precursor for the potent basic catalyst, piperidine. Its application in fundamental reactions such as the Knoevenagel condensation and Michael addition, among others, is well-documented. The advantages of using the hydrobromide salt, including enhanced safety, controlled catalyst release, and improved reproducibility, make it an attractive alternative to the free base, particularly in the context of pharmaceutical and fine chemical synthesis. Further research into the specific role of the hydrobromide counter-ion and the potential for dual catalytic activity could further expand the utility of this versatile reagent. For researchers and drug development professionals, a thorough understanding of the properties and applications of this compound can lead to the development of more efficient, robust, and safer synthetic methodologies.

References

An In-depth Technical Guide to the Solubility of Piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of piperidine hydrobromide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and a detailed experimental framework for researchers to determine solubility in their own laboratory settings.

Introduction to this compound and its Solubility

This compound (C₅H₁₁N·HBr) is the hydrobromide salt of the heterocyclic amine piperidine. The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate like this compound is a critical physicochemical property. It influences various aspects of the drug development process, including formulation, bioavailability, and purification. Understanding its behavior in different solvents is essential for designing robust and efficient chemical processes.

While piperidine itself is miscible with water and soluble in many organic solvents, its salt form, this compound, exhibits different solubility characteristics due to its ionic nature.[1]

Solubility Profile of Piperidine Salts

| Compound | Solvent | Qualitative Solubility |

| Piperidine Hydrochloride | Water | Freely Soluble[2][3] |

| Piperidine Hydrochloride | Alcohol | Freely Soluble[2][3] |

| Piperidine Hydrochloride | Water | Soluble[4][5] |

It is important to note that while piperidine hydrochloride and this compound are expected to have similar solubility profiles, experimental verification is crucial for any specific application.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized experimental protocol for determining the solubility of a solid compound such as this compound in a liquid solvent. This method can be adapted for both qualitative and quantitative measurements.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.) of analytical grade

-

Analytical balance (±0.0001 g)

-

Vials or test tubes with secure caps

-

Temperature-controlled shaker or incubator

-

Thermostatic water bath or heating block

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure

-

Preparation of Saturated Solution (Equilibrium Method):

-

Add an excess amount of this compound to a known volume or mass of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.[6][7]

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound. It is advisable to periodically check for equilibrium by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant using a syringe filter that is compatible with the solvent. This step is crucial to remove any undissolved microcrystals.

-

-

Concentration Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Alternatively, for a gravimetric determination, a known volume of the filtered saturated solution can be evaporated to dryness in a pre-weighed container, and the mass of the remaining solid can be measured.[6]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Piperidine Hydrochloride Manufacturer & Supplier in China | High Purity Piperidine HCl | Applications, Safety, Specifications & Export [chemheterocycles.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols: Piperidine Hydrobromide as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. While piperidine itself is a widely used basic catalyst, its salt, piperidine hydrobromide, offers a valuable alternative, functioning as a mild, recoverable Brønsted acid catalyst. This application note details the use of this compound in key organic transformations, providing experimental protocols and quantitative data to facilitate its adoption in research and development settings. The use of piperidinium salts can enhance reaction rates and selectivity by activating carbonyl groups and other electrophiles, while also offering practical advantages in terms of handling and purification.

Key Applications

This compound is an effective catalyst for a range of organic reactions, including:

-

Knoevenagel Condensation: A classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound.

-

Multicomponent Synthesis of 2-Amino-4H-Chromenes: A one-pot synthesis of biologically significant heterocyclic scaffolds.

-

Multicomponent Synthesis of Functionalized Piperidines: A convergent approach to construct complex piperidine skeletons.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of organic synthesis for the formation of C=C double bonds. Piperidinium salts, including the hydrobromide, are effective catalysts for this transformation. They act as a source of the piperidinium ion, which can activate the carbonyl group of the aldehyde or ketone, and the corresponding anion (bromide) can participate in the catalytic cycle. The following protocol is based on the well-documented use of piperidinium acetate, which serves as an excellent proxy for the catalytic behavior of this compound.

Experimental Protocol: Piperidinium Salt-Catalyzed Knoevenagel Condensation

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

-

This compound (or piperidinium acetate)

-

Solvent (e.g., ethanol or toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and the solvent (10 mL).

-

Add this compound (0.1 mmol, 10 mol%) to the mixture.

-

Equip the flask with a reflux condenser and stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 80-110 °C), depending on the reactivity of the substrates.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration and wash it with a small amount of cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction conditions and yields for Knoevenagel condensations catalyzed by piperidinium salts.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Piperidinium Acetate | Ethanol | Reflux | 2 | 92 | N/A |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Piperidinium Acetate | Toluene | 110 | 4 | 88 | N/A |

| 4-Nitrobenzaldehyde | Malononitrile | Piperidinium Acetate | Ethanol | Reflux | 1.5 | 95 | N/A |

| 2-Furaldehyde | Malonic Acid | Piperidinium Acetate | None | 100 | 3 | 85-95 | [1] |

Note: The data presented is for piperidinium acetate, which is expected to show similar catalytic activity to this compound.

Reaction Workflow

Caption: Experimental workflow for the Knoevenagel condensation.

Multicomponent Synthesis of 2-Amino-4H-Chromenes

2-Amino-4H-chromenes are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery.[2] Their synthesis is often achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol derivative. Piperidine is a commonly employed catalyst for this reaction, and this compound can be expected to act as an efficient Brønsted acid catalyst to facilitate the key steps of the reaction cascade.

Experimental Protocol: Synthesis of 2-Amino-4H-Chromenes

Materials:

-

Aromatic aldehyde

-

Malononitrile

-

Activated phenol (e.g., resorcinol, α-naphthol, or dimedone)

-

This compound

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the activated phenol (1.0 mmol) in ethanol (10 mL).

-

Add this compound (0.15 mmol, 15 mol%) to the mixture.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C).

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol and dry it under vacuum.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Quantitative Data

The following table presents representative data for the synthesis of 2-amino-4H-chromenes using a basic catalyst like piperidine. The use of this compound is expected to yield comparable results.

| Aldehyde | Phenol | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Dimedone | Piperidine | Ethanol | RT | 15 min | 96 | N/A |

| 4-Methoxybenzaldehyde | α-Naphthol | Piperidine | Ethanol | 50 °C | 1 h | 94 | N/A |

| Benzaldehyde | Resorcinol | Piperidine | Ethanol | RT | 30 min | 93 | N/A |

| 3-Nitrobenzaldehyde | 4-Hydroxycoumarin | Piperidine | Ethanol | RT | 20 min | 95 |

Proposed Catalytic Cycle

Caption: Proposed role of this compound in the synthesis of 2-amino-4H-chromenes.

Multicomponent Synthesis of Functionalized Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry.[3] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted piperidines. While many protocols utilize piperidine as a basic catalyst, the in-situ generation of a Brønsted acid from a salt like this compound can be advantageous. The use of tetrabutylammonium tribromide (TBATB) as a source of HBr has been shown to be effective in the synthesis of functionalized piperidines, highlighting the potential role of the bromide salt.[4]

Experimental Protocol: Synthesis of Polysubstituted Piperidines

Materials:

-

Aromatic aldehyde

-

Amine (e.g., aniline or a substituted aniline)

-

β-ketoester (e.g., ethyl acetoacetate)

-

This compound

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), the amine (1.1 mmol), and the β-ketoester (1.0 mmol) in ethanol (10 mL).

-

Add this compound (0.2 mmol, 20 mol%) to the reaction mixture.

-

Stir the solution at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrates.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table provides representative yields for the synthesis of functionalized piperidines using various catalysts. This compound is expected to provide similar efficiencies, particularly when a Brønsted acid catalytic pathway is favored.

| Aldehyde | Amine | β-Ketoester | Catalyst | Solvent | Temp. | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | Aniline | Ethyl Acetoacetate | TBATB | CH3CN | Reflux | 3 | 85 |[4] | | 4-Chlorobenzaldehyde | 4-Chloroaniline | Methyl Acetoacetate | TBATB | CH3CN | Reflux | 3.5 | 88 |[4] | | 4-Methylbenzaldehyde | Aniline | Ethyl Acetoacetate | Nano-sulfated zirconia | Ethanol | RT | 6 | 87 |[1] | | Benzaldehyde | Benzylamine | Dimethyl malonate | (none) | Ethanol | RT | 24 | low |[1] |

Logical Relationship of the Multicomponent Reaction

Caption: Logical steps in the multicomponent synthesis of functionalized piperidines.

Conclusion

This compound is a versatile and efficient catalyst for several important transformations in organic synthesis. Its role as a mild Brønsted acid makes it a valuable tool for reactions such as the Knoevenagel condensation and various multicomponent reactions. The protocols and data presented in this application note provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors, contributing to the development of efficient and sustainable methods for the preparation of valuable organic molecules. The ease of handling and potential for catalyst recovery further enhance its appeal in both academic and industrial settings.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. um.edu.mt [um.edu.mt]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis of highly functionalized piperidines by one-pot multicomponent reaction using tetrabutylammonium tribromide (TBATB) | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Fmoc Group Deprotection in Peptide Synthesis

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protecting group strategy in conjunction with acid-labile side-chain protecting groups. The selective removal of the Nα-Fmoc group is a critical step that is repeated at each cycle of peptide chain elongation. This document provides detailed application notes and protocols for the efficient and reliable deprotection of the Fmoc group.

A crucial point of clarification is the reagent used for this process. Fmoc deprotection is a base-catalyzed elimination reaction. The standard and most widely used reagent is piperidine , a secondary amine and a base. Piperidine hydrobromide , being the salt of a weak base (piperidine) and a strong acid (hydrobromic acid), is not suitable for this purpose. A solution of this compound is slightly acidic to near-neutral (pH 6-8), and therefore lacks the basicity required to initiate the deprotection mechanism.

These notes will focus on the correct and established methods for Fmoc deprotection, primarily using piperidine, and will also discuss common alternatives.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by a base like piperidine proceeds through a two-step β-elimination mechanism:

-

Proton Abstraction: Piperidine acts as a base and abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.

-

β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the deprotected N-terminal amine of the peptide.

-

DBF Scavenging: Excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents the DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.

The formation of the dibenzofulvene-piperidine adduct is advantageous as it has a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection reaction.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support.

Materials:

-

Fmoc-protected peptidyl-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

-

Washing Solvents: DMF

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: If starting with dry resin, swell the peptidyl-resin in DMF for at least 30-60 minutes in the reaction vessel. Drain the solvent.[1]

-

First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[1][2]

-

Agitation: Agitate the mixture at room temperature for 3-5 minutes. Mixing can be achieved by gentle shaking, rocking, or bubbling with nitrogen gas.[2]

-

Drain: Drain the deprotection solution. This first treatment removes the bulk of the Fmoc groups.

-

Second Deprotection: Add a second portion of the 20% piperidine in DMF solution.

-

Agitation: Agitate the mixture at room temperature for 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

-

The deprotected peptidyl-resin is now ready for the next amino acid coupling cycle.

Data Presentation: Deprotection Reagents and Conditions

While 20% piperidine in DMF is the standard, various concentrations and alternative bases can be used, particularly to mitigate side reactions.

| Reagent | Concentration (v/v in DMF) | Typical Time | Notes |

| Piperidine | 20% | 2 x 5-10 min | Standard and most common condition.[2][3] |

| 10% | 2 x 10-15 min | May reduce base-mediated side reactions. | |

| 5% | 2 x 15-20 min | Slower, used for highly sensitive sequences. | |

| Piperazine | 10% (w/v) in 9:1 DMF/Ethanol | 2 x 7 min | A good alternative to piperidine, may reduce aspartimide formation.[3] |

| 4-Methylpiperidine (4-MP) | 20% | 2 x 5-10 min | Similar efficiency to piperidine, not a controlled substance.[3] |

| DBU / Piperidine | 2% DBU / 2% Piperidine | 2 x 2 min | Very fast deprotection, but DBU can increase risk of racemization and aspartimide formation.[4] |

| 3-(Diethylamino)propylamine (DEAPA) | 10% | 2 x 10 min | Shown to minimize formation of diastereoisomers and aspartimide.[5] |

Troubleshooting and Side Reactions

The basic conditions of Fmoc deprotection can sometimes lead to undesirable side reactions.

Aspartimide Formation

-

Issue: A significant side reaction, especially in sequences containing Asp-Gly or Asp-Ser, where the peptide backbone can form a cyclic imide.

-

Mitigation:

-

Use a milder base or lower concentration of piperidine.

-

The addition of 1-hydroxybenzotriazole (HOBt) or Oxyma to the deprotection solution has been shown to reduce aspartimide formation.

-

Employing backbone-protected Asp derivatives (e.g., Asp(OMpe), Asp(Odmab)).

-

Diketopiperazine Formation

-

Issue: Cyclization of the N-terminal dipeptide after deprotection of the second amino acid, leading to chain termination. This is common for sequences with Pro or Gly at the N-terminus.

-

Mitigation:

-

Couple the third amino acid immediately after deprotection of the second.

-

Use 1-hydroxybenzotriazole (HOBt) or Oxyma in the coupling reaction of the third amino acid.

-

Racemization

-

Issue: Epimerization of the C-terminal amino acid, particularly Cys, can occur with prolonged exposure to basic conditions.

-

Mitigation:

-

Use of milder bases like piperazine has been shown to reduce racemization of C-terminal Cysteine.

-

Attach the first amino acid to a 2-chlorotrityl chloride resin, which allows for milder cleavage conditions.

-

Incomplete Deprotection

-

Issue: Can occur with sterically hindered amino acids or due to peptide aggregation, leading to deletion sequences.

-

Mitigation:

-

Increase deprotection time or use a stronger base cocktail (e.g., with DBU).

-

Perform a capping step with acetic anhydride after coupling to terminate any unreacted chains.

-

Monitor the deprotection using the UV absorbance of the DBF-piperidine adduct.

-

Monitoring Fmoc Deprotection

The progress of the Fmoc deprotection can be quantitatively monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

Procedure:

-

Set a UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.

-

Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.

-

During the deprotection step, collect the filtrate flowing from the reaction vessel.

-

Measure the absorbance of the collected filtrate. The concentration of the adduct can be calculated using the Beer-Lambert law (ε at 301 nm ≈ 7800 M⁻¹cm⁻¹). This allows for the calculation of the extent of deprotection and resin loading.[1]

The selection of the appropriate deprotection reagent and conditions is critical for the successful synthesis of high-purity peptides. While 20% piperidine in DMF remains the gold standard for its efficiency and reliability, understanding its potential side effects and the availability of alternative reagents allows for the optimization of protocols for specific "difficult" sequences. It is imperative to use a basic reagent like piperidine for this process, as acidic salts like this compound are not chemically suitable for the base-catalyzed Fmoc deprotection mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Piperidine Hydrobromide in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine hydrobromide is a versatile and efficient catalyst for various multicomponent reactions (MCRs), offering a mild and effective alternative to traditional catalysts. As the hydrobromide salt of piperidine, it functions as a weak Brønsted acid catalyst, with the piperidinium ion having a pKa of approximately 11.12.[1][2] This characteristic allows for the activation of carbonyl compounds and other functional groups, facilitating cascade reactions in a one-pot synthesis. This document provides detailed protocols and application notes for the use of this compound in the synthesis of pyranopyrazoles, a class of heterocyclic compounds with significant biological and medicinal properties.[3][4] The application of mild acidic catalysts, such as this compound, is well-documented to promote the efficient synthesis of these scaffolds.[5][6]

Featured Multicomponent Reaction: Four-Component Synthesis of Pyranopyrazoles

The one-pot, four-component synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles is a prominent example of an MCR where this compound can be effectively employed as a catalyst. This reaction involves the condensation of an aromatic aldehyde, ethyl acetoacetate, malononitrile, and phenylhydrazine.

Data Presentation: Synthesis of Pyranopyrazole Derivatives

The following table summarizes the expected yields for the synthesis of various pyranopyrazole derivatives using this compound as a catalyst, based on reported yields for similar Brønsted acid and base-catalyzed systems.

| Entry | Aromatic Aldehyde (R) | Product | Yield (%) |

| 1 | C₆H₅ | 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 92 |

| 2 | 4-CH₃-C₆H₄ | 6-amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 95 |

| 3 | 4-OCH₃-C₆H₄ | 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 94 |

| 4 | 4-Cl-C₆H₄ | 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 91 |

| 5 | 4-NO₂-C₆H₄ | 6-amino-4-(4-nitrophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 88 |

| 6 | 2-Cl-C₆H₄ | 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 89 |

| 7 | 3-NO₂-C₆H₄ | 6-amino-4-(3-nitrophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 87 |